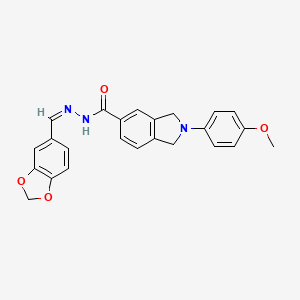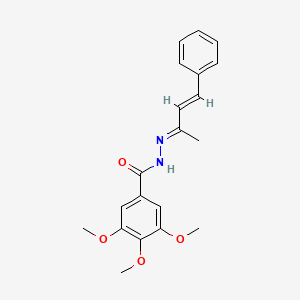![molecular formula C16H17BrN2O2S B5916950 N'-[1-(5-bromo-2-thienyl)ethylidene]-2-(2,3-dimethylphenoxy)acetohydrazide](/img/structure/B5916950.png)
N'-[1-(5-bromo-2-thienyl)ethylidene]-2-(2,3-dimethylphenoxy)acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-[1-(5-bromo-2-thienyl)ethylidene]-2-(2,3-dimethylphenoxy)acetohydrazide, commonly known as BTEAH, is a chemical compound that has been widely studied for its potential applications in the field of medicinal chemistry. BTEAH is a hydrazone derivative that has shown promising results in various scientific research studies.
Aplicaciones Científicas De Investigación
BTEAH has been extensively studied for its potential therapeutic applications. It has shown promising results in various scientific research studies, including as an anti-cancer agent, anti-inflammatory agent, and anti-tuberculosis agent. BTEAH has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer treatment. It has also been shown to possess anti-inflammatory properties, which could be useful in the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, BTEAH has demonstrated activity against tuberculosis, which is a significant public health concern worldwide.
Mecanismo De Acción
The exact mechanism of action of BTEAH is not fully understood, but it is believed to act by inhibiting various cellular pathways that are involved in cell proliferation and survival. BTEAH has been shown to inhibit the activity of several enzymes that are involved in cancer cell growth, including tyrosine kinases and histone deacetylases. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, BTEAH has been shown to inhibit the production of pro-inflammatory cytokines, which could contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects:
BTEAH has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis in cancer cells, and possess anti-inflammatory properties. Additionally, BTEAH has been shown to inhibit the production of reactive oxygen species, which are known to contribute to the development of various diseases. BTEAH has also been shown to possess antimicrobial properties, which could be useful in the treatment of infectious diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BTEAH has several advantages for use in laboratory experiments. It is a relatively stable compound that can be easily synthesized in large quantities. Additionally, BTEAH has been shown to have good bioavailability, which could contribute to its potential therapeutic applications. However, there are also some limitations to using BTEAH in laboratory experiments. For example, the exact mechanism of action of BTEAH is not fully understood, which could make it challenging to design experiments that target specific cellular pathways. Additionally, BTEAH has not yet been extensively studied in animal models, which could limit its potential therapeutic applications.
Direcciones Futuras
There are several future directions for research on BTEAH. One potential direction is to further investigate its potential as an anti-cancer agent. This could involve studying its activity in different types of cancer cells and in animal models. Additionally, further research could be conducted to better understand the mechanism of action of BTEAH and to identify specific cellular pathways that it targets. Another potential direction is to investigate its potential as an anti-inflammatory agent. This could involve studying its activity in animal models of inflammatory diseases such as rheumatoid arthritis. Finally, further research could be conducted to investigate its potential as an antimicrobial agent. This could involve studying its activity against different types of bacteria and viruses.
Métodos De Síntesis
The synthesis of BTEAH involves the reaction of 2-(2,3-dimethylphenoxy)acetic acid hydrazide with 5-bromo-2-thiophene carboxaldehyde in the presence of a suitable catalyst. The resulting product is then purified using standard laboratory techniques such as column chromatography and recrystallization. The yield of BTEAH obtained through this method is generally good, and the purity of the compound is high.
Propiedades
IUPAC Name |
N-[(E)-1-(5-bromothiophen-2-yl)ethylideneamino]-2-(2,3-dimethylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrN2O2S/c1-10-5-4-6-13(11(10)2)21-9-16(20)19-18-12(3)14-7-8-15(17)22-14/h4-8H,9H2,1-3H3,(H,19,20)/b18-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVOHKSLHAXITCQ-LDADJPATSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OCC(=O)NN=C(C)C2=CC=C(S2)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)OCC(=O)N/N=C(\C)/C2=CC=C(S2)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(E)-1-(5-bromothiophen-2-yl)ethylideneamino]-2-(2,3-dimethylphenoxy)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-[1-(4-biphenylyl)ethylidene]-2-(4-methyl-2-nitrophenoxy)acetohydrazide](/img/structure/B5916873.png)

![3-[2-(4-ethoxyphenyl)-1,3-thiazol-4-yl]-7-hydroxy-6-nitro-2H-chromen-2-one](/img/structure/B5916891.png)

![3-[2-(3,4-dichlorophenyl)-1,3-thiazol-4-yl]-7-hydroxy-2H-chromen-2-one](/img/structure/B5916896.png)




![2-(4-iodophenoxy)-N'-[1-(2-thienyl)ethylidene]acetohydrazide](/img/structure/B5916930.png)
![N'-[1-(5-bromo-2-thienyl)ethylidene]-2-(2,3,6-trimethylphenoxy)acetohydrazide](/img/structure/B5916935.png)
![N'-[1-(5-bromo-2-thienyl)ethylidene]-2-(2,5-dimethylphenoxy)acetohydrazide](/img/structure/B5916943.png)
![5-bromo-N'-[4-(diethylamino)benzylidene]nicotinohydrazide](/img/structure/B5916965.png)
![5-bromo-N'-[1-(3-bromophenyl)ethylidene]nicotinohydrazide](/img/structure/B5916966.png)